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  • Product: 1-(2-isopropylphenyl)-1H-imidazole-2-thiol
  • CAS: 25372-32-1

Core Science & Biosynthesis

Foundational

1-(2-isopropylphenyl)-1H-imidazole-2-thiol physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol Executive Summary This technical guide provides a comprehensive analysis of the core physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. Imidazole-2-thiol derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1] Understanding the fundamental physicochemical characteristics of this specific analogue, from its molecular structure and stability to its solubility and lipophilicity, is a prerequisite for its advancement in any drug discovery and development pipeline. This document outlines the compound's molecular identity, provides validated protocols for the experimental determination of its key properties, and discusses its potential pharmacological significance based on established structure-activity relationships within this chemical class.

Molecular Identity and Structural Analysis

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 1-(2-isopropylphenyl)-1H-imidazole-2-thiol is identified by the Chemical Abstracts Service (CAS) number 25372-32-1.[2] Its structural and molecular details are summarized below.

PropertyValueSource
IUPAC Name 1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiolSigma-Aldrich
Synonyms 1-(2-isopropylphenyl)-1H-imidazole-2-thiolN/A
CAS Number 25372-32-1NextSDS[2]
Molecular Formula C₁₂H₁₄N₂SCalculated
Molecular Weight 218.32 g/mol Calculated
Physical Form Solid (Predicted)Inferred from Analogues[3]
Structural Features and Tautomerism

The molecule's architecture consists of a planar, five-membered imidazole ring connected to a sterically demanding 2-isopropylphenyl group at the N1 position. This bulky substituent significantly influences the molecule's conformation. Studies on the closely related structure, 1-(2,6-diisopropylphenyl)-1H-imidazole, have shown that the imidazole ring is rotated significantly relative to the phenyl ring, with an angle of approximately 80.7°.[4][5] This steric hindrance can impact intermolecular interactions and receptor binding.

A critical feature of 2-mercaptoimidazoles is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form. Quantum mechanical calculations and experimental evidence for related compounds suggest that the thione form is generally the more stable tautomer in the solid state and in solution.[1]

Crystallographic Insights from Analogues

While a dedicated crystal structure for the title compound is not publicly available, data from 1-(2,6-diisopropylphenyl)-1H-imidazole (DippIm) provides valuable insights into the expected geometry of the core structure.[4] The bond angles within the five-membered imidazole ring are expected to be approximately C1—N1—C3 = 107.0°, N1—C3—C2 = 105.3°, C3—C2—N2 = 111.0°, C2—N2—C1 = 104.7°, and N2—C1—N1 = 112.0°.[4][5] These values confirm the planarity and aromaticity of the imidazole core, which is largely unaffected by the bulky aryl substituent.[4]

Synthesis and Spectroscopic Profile

General Synthesis Workflow

A common and effective method for synthesizing 1-aryl-1H-imidazole-2-thiols involves the cyclization of an appropriate N-aryl-aminoacetaldehyde acetal with a source of thiocyanate, or the reaction of an aryl isothiocyanate with an α-amino ketone or its equivalent.[6] The following workflow illustrates a plausible synthetic route.

Synthesis_Workflow SM1 2-Isopropylaniline INT1 N-(2-isopropylphenyl) aminoacetaldehyde diethyl acetal SM1->INT1 Condensation SM2 Aminoacetaldehyde diethyl acetal SM2->INT1 PRODUCT 1-(2-isopropylphenyl) -1H-imidazole-2-thiol INT1->PRODUCT Cyclization & Thiolation (Acid Catalyst, Heat) INT2 Thiocyanate Salt (e.g., KSCN) INT2->PRODUCT PURIFY Purification (Recrystallization) PRODUCT->PURIFY Crude Product FINAL Analyzed Product PURIFY->FINAL

Caption: A generalized workflow for the synthesis of the title compound.

Predicted Spectroscopic Data

Based on the known spectral data of analogous imidazole-2-thiol derivatives, the following characteristic signals can be predicted for 1-(2-isopropylphenyl)-1H-imidazole-2-thiol:[7]

  • ¹H NMR:

    • Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm corresponding to the protons on the isopropylphenyl ring and the two protons on the imidazole ring.

    • Isopropyl Group: A septet for the -CH proton around δ 2.8-3.2 ppm and a doublet for the two -CH₃ groups around δ 1.2-1.4 ppm.

    • Thiol/Amine Proton: A broad singlet for the N-H or S-H proton, typically in the range of δ 11-13 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Thione Carbon: A characteristic signal for the C=S carbon atom around δ 160-180 ppm.

    • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm) for the carbons of the phenyl and imidazole rings.

    • Isopropyl Carbons: Signals for the -CH and -CH₃ carbons in the aliphatic region.

  • IR (KBr, cm⁻¹):

    • N-H Stretch: A broad band around 3100-3300 cm⁻¹ (if the thione tautomer is present).

    • C-H Aromatic/Aliphatic Stretches: Signals around 2900-3100 cm⁻¹.

    • C=N and C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region.

    • C=S (Thione) Stretch: A characteristic band in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the molecular weight of 218.32.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for drug development. The following section provides standardized, step-by-step protocols for key parameters.

Melting Point Determination

The melting point provides a primary indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Melting_Point_Workflow START Start: Dry, Crystalline Sample PREP 1. Pack Sample into Capillary Tube (2-3 mm height) START->PREP INSERT 2. Insert into Melting Point Apparatus PREP->INSERT HEAT_FAST 3. Rapid Heating (10-20 °C/min) to ~20 °C below expected MP INSERT->HEAT_FAST HEAT_SLOW 4. Slow Heating (1-2 °C/min) through expected range HEAT_FAST->HEAT_SLOW Approach MP OBSERVE 5. Observe and Record Onset (T1) and Completion (T2) of Melting HEAT_SLOW->OBSERVE RESULT Result: Melting Range (T1 - T2) OBSERVE->RESULT

Caption: Standard workflow for melting point determination.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush the crystalline solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, packing it to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Ramping and Observation:

    • Set a rapid heating rate (e.g., 15°C/min) to approach the approximate melting point.

    • Once within 20°C of the expected melting point, reduce the heating rate to 1-2°C/min. This slow ramp rate is critical for obtaining an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

  • Reporting: The melting point is reported as the range T1-T2. The procedure should be repeated at least twice, and the results averaged.

Aqueous Solubility (Shake-Flask Method)

Solubility is a critical determinant of bioavailability. The shake-flask method is the gold-standard technique for its determination.

Protocol:

  • System Preparation: Prepare a series of vials containing a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

  • Sample Addition: Add an excess amount of the solid compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.

  • Quantification: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor interactions.

Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable solvent mixture. Due to the predicted low water solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is likely necessary.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic pKa or a strong acid (e.g., 0.1 M HCl) for a basic pKa. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Calculation: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, where half of the compound has been neutralized. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.

Protocol (HPLC Method):

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R_).

  • Analysis: Inject a solution of the title compound and record its retention time under the identical chromatographic conditions.

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

    • Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.

    • Determine the log(k) of the title compound and use the linear regression equation from the calibration curve to calculate its LogP value. This method offers high throughput and requires only a small amount of sample.

Potential Biological and Pharmacological Significance

The imidazole-2-thiol scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have been reported to possess a broad spectrum of activities, including:

  • Antimicrobial and Antifungal Activity: The core structure is present in several known antimicrobial agents.[4]

  • Anticancer Activity: Numerous imidazole-based compounds have been investigated as anti-proliferative agents, targeting key pathways in cancer cells.[8][9][10]

  • Enzyme Inhibition: The thione group can act as a metal-coordinating ligand, making these compounds candidates for metalloenzyme inhibitors. Structurally related phenyl-imidazoles have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[1]

Given these precedents, 1-(2-isopropylphenyl)-1H-imidazole-2-thiol represents a promising molecule for screening and development in oncology, infectious diseases, and other therapeutic areas. The physicochemical data derived from the protocols in this guide are essential for interpreting biological data and guiding further medicinal chemistry efforts.

Conclusion

1-(2-isopropylphenyl)-1H-imidazole-2-thiol is a molecule of significant interest, built upon a pharmacologically validated scaffold. This guide has detailed its molecular structure and provided a robust framework of experimental protocols for the definitive characterization of its core physicochemical properties. The systematic determination of its melting point, solubility, pKa, and LogP is a non-negotiable step in evaluating its drug-like properties and unlocking its full therapeutic potential. The insights gained from these fundamental studies will provide the authoritative grounding required for its progression from a chemical entity to a viable drug candidate.

References

  • Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • NextSDS. 1-(2-ISOPROPYLPHENYL)-1H-IMIDAZOLE-2-THIOL — Chemical Substance Information. [Link]

  • Dudeja, N., Arreaga, B. C., Brannon, J. P., & Stieber, S. C. E. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, E79(11), 1079-1082. [Link]

  • Cerdeira, N., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups as tetrahydropyranyl ethers and thioethers. Royal Society of Chemistry. [Link]

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]

  • Fathalla, O. A., et al. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Med Chem, 3(3), 225-230. [Link]

  • NSF Public Access Repository. Crystal structure of 1-(2,6-diisopropylphenyl)-1 H -imidazole. [Link]

  • PubChem. 1-propyl-1H-imidazole-2-thiol. [Link]

  • ResearchGate. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]

  • Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. [Link]

  • Chemical Synthesis Database. 1-benzyl-1H-imidazole-2-thiol. [Link]

  • PubChem. 1H-Imidazole, 2-(1-methylethyl)-. [Link]

  • Cheméo. Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). [Link]

  • Nathwani, J., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(11), 3324. [Link]

  • SpectraBase. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-thiol. [Link]

  • ResearchGate. Physicochemical Properties of Imidazole. [Link]

  • ResearchGate. Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. [Link]

  • MDPI. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. [Link]

  • PubChemLite. Imidazole-2-thiol, 1-butyl- (C7H12N2S). [Link]

  • PubChem. 1-Methyl-2-(propan-2-yl)-1H-imidazole. [Link]

  • Hrčak. Chemical Composition and Biological Activity of Essential Oil and Extract from the Seeds of Tropaeolum majus L. var. altum. [Link]

  • An-Najah Staff. Antiproliferative Activities of Some Biologically Important Scaffolds. [Link]

  • ACG Publications. In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. [Link]

  • PubChemLite. 1-cyclopropyl-5-phenyl-1h-imidazole-2-thiol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals Introduction and Hazard Analysis 1-(2-isopropylphenyl)-1H-imidazole-2-thiol is a heterocyclic organic compound containing both an imidazole ring and a thiol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Hazard Analysis

1-(2-isopropylphenyl)-1H-imidazole-2-thiol is a heterocyclic organic compound containing both an imidazole ring and a thiol group. This unique structure suggests its potential utility in medicinal chemistry and materials science. However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards.

1.1. Imidazole Moiety: Imidazole and its derivatives are known to be harmful if swallowed and can cause severe skin burns and eye damage.[12][13][14] Some imidazole compounds are also suspected of causing reproductive harm.[12][14]

1.2. Thiol (Mercaptan) Moiety: Thiols are notorious for their strong, unpleasant odors.[15] They can also be skin and respiratory irritants.[6] Furthermore, thiols are susceptible to oxidation, which can lead to the formation of disulfides and other byproducts.[16]

Based on these structural analogies, 1-(2-isopropylphenyl)-1H-imidazole-2-thiol should be handled as a potentially hazardous substance with the following anticipated classifications:

  • Acute Toxicity (Oral): Harmful if swallowed.[13]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[6][12]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[6][12]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

A summary of potential hazards is presented in the table below:

Hazard ClassificationAnticipated EffectsSource Analogy
Acute Toxicity (Oral)Harmful if swallowedImidazole[13][14]
Skin Corrosion/IrritationCauses skin irritation/burns2-Mercaptoimidazole, Imidazole[6][12]
Eye Damage/IrritationCauses serious eye damage2-Mercaptoimidazole, Imidazole[6][12]
Respiratory IrritationMay cause respiratory tract irritation2-Mercaptoimidazole[6]
Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling 1-(2-isopropylphenyl)-1H-imidazole-2-thiol. The following engineering controls and PPE are mandatory.

2.1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the event of accidental contact.[11]

2.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are required at all times.[2][7][11] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Closed-toe Shoes: These are mandatory in any laboratory setting.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

The logical flow for ensuring personal safety is illustrated in the diagram below:

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_work Safe Work Execution Assess Assess Task-Specific Risks Eyes Chemical Goggles (Face Shield as needed) Assess->Eyes Skin Nitrile Gloves Lab Coat Assess->Skin Respiratory Respirator (if necessary) Assess->Respiratory Work Perform Experiment in Fume Hood Eyes->Work Skin->Work Respiratory->Work

Figure 1: Personal Protective Equipment (PPE) selection workflow.
Step-by-Step Handling and Experimental Protocols

Adherence to a strict protocol is essential for minimizing exposure and preventing accidents.

3.1. Weighing and Preparing Solutions:

  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary equipment, including a calibrated balance, weighing paper, spatula, and appropriate glassware.

  • Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol onto the weighing paper using a clean spatula. Avoid creating dust.[1]

  • Transfer: Gently tap the weighing paper to transfer the solid into the designated glassware.

  • Dissolution: Add the solvent to the glassware. If necessary, cap the container and sonicate or stir to facilitate dissolution.

  • Cleaning: Immediately decontaminate the spatula and weighing area with a suitable solvent and dispose of the weighing paper in the appropriate solid waste container.

The workflow for preparing a solution is depicted below:

Solution_Prep_Workflow start Start fume_hood Work in Chemical Fume Hood start->fume_hood weigh Weigh Compound fume_hood->weigh transfer Transfer to Glassware weigh->transfer add_solvent Add Solvent transfer->add_solvent dissolve Dissolve Solid add_solvent->dissolve clean_up Clean and Decontaminate dissolve->clean_up end End clean_up->end

Figure 2: Workflow for preparing a solution of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol.

3.2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from strong oxidizing agents and acids.[3][7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

4.1. First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air.[7][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek immediate medical attention.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[7]

4.2. Accidental Release Measures:

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[1] Scoop the absorbed material into a labeled, sealable container for proper disposal. Clean the spill area with a suitable solvent.

  • Major Spills: In the case of a large spill, evacuate the area immediately. Alert others and contact the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing 1-(2-isopropylphenyl)-1H-imidazole-2-thiol must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

While 1-(2-isopropylphenyl)-1H-imidazole-2-thiol presents potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established safe handling protocols. By understanding the risks associated with its constituent functional groups and implementing the procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • 2-Thiouracil - Apollo Scientific. (2023, July 4).
  • 4-Thiouracil - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2018, January 23).
  • 1-(propan-2-yl)-1H-imidazole-2-thiol — Chemical Substance Information - NextSDS.
  • 1-(2-ISOPROPYLPHENYL)-1H-IMIDAZOLE-2-THIOL — Chemical Substance Information.
  • 2-Mercaptoimidazole | C3H4N2S | CID 1201386 - PubChem - NIH.
  • 2-Thiouracil. (2004, November 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 26).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET. (2015, July 17).
  • Safety Data Sheet: 2-Thiouracil - Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 6).
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
  • How to Work with Thiols-General SOP.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • IMIDAZOLE - AmericanBio. (2015, February 19).
  • INSTRUCTION MANUAL - TOSOH BIOSCIENCE.
  • Imidazole | C3H4N2 | CID 795 - PubChem - NIH.
  • Thiol Handling : r/Chempros - Reddit. (2024, May 23).
  • 1H-Imidazole: Human health tier II assessment Preface. (2017, October 27).
  • Find up-to-date information at | #2023SOT | #ToxExpo | 440 - CDC Stacks. Retrieved from the provided search results.

  • 1-(2-isopropylphenyl)-5-phenyl-1H-imidazole-2-thiol | SCBT - Santa Cruz Biotechnology.
  • Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry.

Sources

Foundational

Electronic and Steric Properties of 1-(2-Isopropylphenyl)-1H-imidazole-2-thiol: A Technical Guide for Ligand Design and Sensor Applications

Executive Summary 1-(2-isopropylphenyl)-1H-imidazole-2-thiol (CAS: 25372-32-1) is a highly specialized heterocyclic compound utilized extensively in coordination chemistry and electroanalytical sensor development[1]. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-isopropylphenyl)-1H-imidazole-2-thiol (CAS: 25372-32-1) is a highly specialized heterocyclic compound utilized extensively in coordination chemistry and electroanalytical sensor development[1]. This technical guide provides an in-depth analysis of its electronic polarizability, steric shielding mechanisms, and tautomeric behaviors. By understanding the causality behind its structural properties, researchers can optimize its application as a highly selective ligand for transition metals, particularly in the fabrication of modified microelectrodes for heavy metal detection[2].

Structural Identity and Tautomeric Dynamics

A defining characteristic of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol is its dynamic tautomeric equilibrium. While systematically named as a "thiol" (-SH), spectroscopic evidence and solid-state X-ray crystallography of analogous 1-arylimidazole-2-thiones confirm that the molecule predominantly exists as the thione tautomer (1,3-dihydro-2H-imidazole-2-thione) in both the solid state and polar solvents[3][4].

The thione form is thermodynamically stabilized by the aromaticity of the imidazole ring and robust intermolecular hydrogen bonding (N-H···S), often forming "head-to-head" hydrogen-bonded dimers[3]. This tautomerism dictates the molecule's reactivity: the exocyclic thione sulfur acts as the primary nucleophilic center for metal binding, rendering the "thiol" nomenclature practically secondary in coordination environments[2][4].

Tautomerism Thiol Thiol Tautomer (-SH Form) Thione Thione Tautomer (>C=S Form) Dominant in Solid State Thiol->Thione Polar Solvents / Solid State Metal Metal Coordination (e.g., Pb²⁺) Thione->Metal Soft-Soft Interaction (HSAB)

Figure 1: Tautomeric equilibrium of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol and coordination.

Electronic Properties: Polarization and Donor Capacity

The electronic landscape of the molecule is governed by the highly polarizable C=S bond of the thione tautomer, modulated by the N-aryl substituent.

  • Sigma-Donor Strength: The thione sulfur is a powerful σ-donor and a weak π-acceptor. According to Pearson’s Hard Soft Acid Base (HSAB) theory, this "soft" sulfur atom exhibits an exceptional affinity for "soft" heavy metal cations, such as Lead (Pb²⁺), Mercury (Hg²⁺), and Silver (Ag⁺)[2][5].

  • Substituent Effects: The 2-isopropylphenyl group exerts a mild electron-donating inductive effect (+I) through the alkyl chain, coupled with the π-electron system of the phenyl ring. This subtly increases the electron density on the N1 atom. Through resonance, this electron density is delocalized across the N-C-N amidine-like system, ultimately increasing the partial negative charge on the exocyclic sulfur atom, thereby enhancing the ligand's coordinating power[2][3].

Steric Properties: Conformational Shielding

Steric hindrance is the most critical design feature of the 1-(2-isopropylphenyl) substituent, directly impacting its selectivity as a ligand.

  • Restricted Rotation: The bulky isopropyl group at the ortho position of the phenyl ring severely restricts free rotation around the N1–C(aryl) bond. This steric clash forces the phenyl ring to adopt an orthogonal (or near-orthogonal) conformation relative to the planar imidazole ring[3].

  • Coordination Pocket: This orthogonal geometry creates a steric "shield" or a well-defined coordination pocket around the sulfur atom. When utilized as a ligand or as a modifier in electrochemical sensors, this steric bulk prevents the formation of polymeric metal complexes and suppresses the competitive binding of larger, non-target metal ions. It enforces a specific coordination geometry, which is heavily leveraged in highly selective voltammetric sensors[2].

Experimental Workflows and Methodologies

Synthesis Protocol

The synthesis relies on the acid-catalyzed cyclization of an intermediate thiourea. The use of Hydrochloric Acid (HCl) is critical as it protonates the acetal oxygen of the precursor, facilitating the elimination of ethanol and driving the nucleophilic attack of the thiourea nitrogen to close the imidazole ring[2][3].

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve N-(2,2-diethoxyethyl)-isopropylaniline and potassium thiocyanate (KSCN, 0.153 mol) in 130 mL of ethanol. (Causality: Ethanol serves as a polar protic solvent that solubilizes both the organic precursor and the inorganic thiocyanate salt.)

  • Acidification: Add 75 mL of 2N HCl to the mixture. (Causality: The acid catalyzes the deprotection of the diethyl acetal and subsequent intramolecular cyclization.)

  • Reflux: Reflux the reaction mixture under continuous stirring for 24 hours.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator to concentrate the crude product.

  • Extraction: Add 500 mL of hot water to the residue under continuous stirring, then allow it to cool. (Causality: Hot water dissolves unreacted KSCN and inorganic byproducts, cleanly precipitating the hydrophobic organic product.)

  • Purification: Filter the pale yellow solid, dry it over magnesium sulfate, and recrystallize from ethanol using activated charcoal to yield the pure white crystalline product (Yield: ~59.3%, Melting Point: 246 °C dec.)[2].

Synthesis Step1 1. Mix N-(2,2-diethoxyethyl)-isopropylaniline & KSCN in Ethanol Step2 2. Add 2N HCl (Acid Catalyst) Step1->Step2 Step3 3. Reflux for 24 hours (Ring Closure) Step2->Step3 Step4 4. Rotary Evaporation & Hot Water Extraction Step3->Step4 Step5 5. Recrystallization from Ethanol (Activated Charcoal) Step4->Step5

Figure 2: Step-by-step synthesis workflow for 1-(2-isopropylphenyl)-1H-imidazole-2-thiol.

Fabrication of the Modified Carbon Paste Microelectrode (CPME-Hmim)

This protocol details the creation of a self-validating electrochemical sensor for Pb(II) detection, utilizing the ligand's specific affinity for lead[2].

  • Matrix Preparation: Mix high-purity graphite powder and paraffin oil to form a homogeneous carbon paste.

  • Ligand Incorporation: Blend the synthesized 1-(2-isopropylphenyl)-1H-imidazole-2-thiol into the carbon paste. (Causality: The lipophilic 2-isopropylphenyl group anchors the ligand within the hydrophobic carbon paste matrix, while the polar thione group remains accessible at the electrode-solution interface to capture Pb²⁺ ions.)

  • Electrode Packing: Pack the modified paste tightly into a microelectrode body (e.g., a Teflon tube with a copper wire electrical contact).

  • Surface Renewal: Polish the electrode surface on weighing paper to expose a fresh, electroactive layer prior to cyclic voltammetry (CV) measurements[2].

Quantitative Data and Spectroscopic Characterization

To ensure scientific integrity and structural validation, the synthesized compound must be verified against established spectroscopic benchmarks.

Table 1: Spectroscopic Characterization Data

Parameter Value / Assignment Reference
IR: ν(N-H) 3116 cm⁻¹ (Strong, broad) [2]
IR: ν(C=C + C=N) 1585 cm⁻¹ (Strong) [2]
IR: Thioamide I, II, III 1488, 1299, 1145 cm⁻¹ [2]
IR: δ(C-S) / π(C=S) 687 cm⁻¹ / 522 cm⁻¹ [2]
¹H NMR: Isopropyl -CH₃ 1.15 ppm (d, 6H) [2]
¹H NMR: Isopropyl -CH 2.85 ppm (m, 1H) [2]
¹H NMR: Imidazole C-H 6.95–7.15 ppm (m, 2H) [2]

| ¹H NMR: N-H | 12.20 ppm (s, 1H) |[2] |

Table 2: Electrochemical Parameters for Pb(II) Detection (CPME-Hmim)

Parameter Value Description Reference
Anodic Peak Potential (Epa) -0.43 V Oxidation of accumulated Lead [2]
Cathodic Peak Potential (Epc) -0.55 V Reduction of Pb(II) [2]

| Peak Separation (ΔEp) | 120 mV | Indicates quasi-reversible electron transfer |[2] |

References

  • International Journal of Electrochemical Science , "Voltammetric Studies of Lead at a New Carbon Paste Microelectrode Modified with N(2-isopropylphenyl)-2-thioimidazole", April 2013. Available at:[Link]

  • National Institutes of Health (PMC) , "Synthesis and Structural Characterization of 1-Arylimidazole-2-thiones and N,N′-Aryldiethoxyethylthioureas with Electronically Diverse Substituents: A Manifold of Hydrogen Bonding Networks". Available at:[Link]

  • National Institutes of Health (PMC) , "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes". Available at:[Link]

  • ResearchGate , "15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize 1-(2-isopropylphenyl)-1H-imidazole-2-thiol efficiently

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Application

1-(2-isopropylphenyl)-1H-imidazole-2-thiol coordination chemistry techniques

An In-Depth Guide to the Coordination Chemistry of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol Introduction: A Versatile Ligand in Modern Coordination Chemistry The imidazole ring is a cornerstone of coordination and medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Coordination Chemistry of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol

Introduction: A Versatile Ligand in Modern Coordination Chemistry

The imidazole ring is a cornerstone of coordination and medicinal chemistry, forming the basis of countless biologically active molecules and versatile metal-ligand frameworks.[1] When functionalized at the C2 position with a thiol group, the resulting imidazole-2-thiol scaffold presents a fascinating case of thione-thiol tautomerism. This allows it to act as either a neutral two-electron donor via the sulfur atom (thione form) or, upon deprotonation, as an anionic S,N-bidentate chelating agent (thiolate form).

This guide focuses on 1-(2-isopropylphenyl)-1H-imidazole-2-thiol , a derivative featuring a sterically demanding 2-isopropylphenyl group at the N1 position. This bulky substituent is not merely a passive spectator; it critically influences the ligand's solubility, the resulting coordination geometry of its metal complexes, and the stability of the final structures by preventing undesirable oligomerization. The interplay between the flexible S/N donor sites and the rigid steric profile makes this ligand a compelling candidate for applications ranging from bioinorganic modeling to homogeneous catalysis and materials science.[2][3][4]

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of the ligand and its metal complexes, robust methods for their characterization, and insights into the rationale behind key experimental decisions.

Section 1: Ligand Synthesis & Characterization

The synthesis of N-aryl substituted imidazole-2-thiones is a well-established field, allowing for a rational, multi-step approach to the target ligand.[5] The following protocol is synthesized from established methodologies for related compounds.[6]

Protocol 1: Synthesis of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol

Causality & Experimental Rationale: This protocol follows a classical route for N-aryl imidazole synthesis followed by thionation. The initial one-pot reaction to form the N-arylimidazole leverages the condensation of an aniline with glyoxal and formaldehyde.[6] The subsequent introduction of the sulfur atom at the C2 position is achieved via a lithiation-sulfurization sequence, a standard method for functionalizing electron-rich heterocycles.

Workflow Diagram: Ligand Synthesis

cluster_0 Step 1: N-Arylimidazole Formation cluster_1 Step 2: Thionation A 2-isopropylaniline D One-Pot Reaction (Reflux in Methanol) A->D B Glyoxal + Formaldehyde B->D C Ammonium Chloride C->D E 1-(2-isopropylphenyl)-1H-imidazole D->E Acidic Workup H Lithiation & Sulfurization E->H F n-BuLi in THF (-78 °C) F->H G Elemental Sulfur (S8) G->H I 1-(2-isopropylphenyl)-1H- imidazole-2-thiol H->I Aqueous Quench

Caption: Workflow for the two-step synthesis of the target ligand.

Step-by-Step Methodology:

  • Synthesis of 1-(2-isopropylphenyl)-1H-imidazole:

    • To a solution of 2-isopropylaniline (0.1 mol) in methanol (150 mL), add 40% aqueous glyoxal (0.12 mol) and stir for 15 minutes. The solution will typically change color.

    • Add ammonium chloride (0.2 mol) followed by 37% aqueous formaldehyde (0.2 mol).

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, concentrate the mixture in vacuo to remove most of the methanol.

    • Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(2-isopropylphenyl)-1H-imidazole as a solid.

  • Synthesis of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol:

    • Safety Note: This step must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

    • Dissolve 1-(2-isopropylphenyl)-1H-imidazole (0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL) in a flame-dried, three-neck flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 0.055 mol) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete deprotonation at the C2 position.

    • In a separate flask, suspend elemental sulfur (0.06 mol) in anhydrous THF (50 mL).

    • Add the sulfur suspension to the lithiated imidazole solution at -78 °C via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization from an ethanol/water mixture to yield the final product.

Ligand Characterization Data (Expected):

TechniqueExpected Observations
¹H NMR Signals corresponding to isopropyl protons (~1.2 ppm, d; ~3.0 ppm, sept), aromatic protons on the phenyl ring (7.2-7.6 ppm, m), and imidazole ring protons (~7.0-7.2 ppm). A broad singlet for the N-H/S-H proton may be visible depending on solvent and concentration.
¹³C NMR Resonances for isopropyl carbons, aromatic carbons, and imidazole ring carbons. The C2 carbon (thione) is expected to appear significantly downfield (~160-170 ppm).
FTIR (KBr) Characteristic N-H stretching vibration (~3100-3000 cm⁻¹), C-H stretches (~2960 cm⁻¹ for isopropyl), aromatic C=C stretches (~1600, 1500 cm⁻¹), and a strong C=S (thione) stretching band (~1250-1280 cm⁻¹).
Mass Spec (ESI+) Molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₁₅N₂S.

Section 2: General Protocols for Metal Complex Synthesis

The ligand's ability to coordinate via the soft sulfur donor and/or the borderline nitrogen donor makes it suitable for complexing with a wide range of transition metals, particularly mid-to-late transition series (e.g., Co, Ni, Cu, Zn, Pd, Pt).[2][7] The choice of metal salt and reaction conditions dictates the final product's geometry and nuclearity.

Core Principle (HSAB Theory): The ligand possesses a soft donor (Sulfur) and a borderline N-donor. According to the Hard and Soft Acids and Bases (HSAB) principle, it will form strong bonds with soft or borderline metal ions like Cu(I/II), Zn(II), Cd(II), and Ni(II).

Protocol 2: General Synthesis of a [M(L)₂X₂] Type Complex (e.g., M=Co, Ni; X=Cl)

Causality & Experimental Rationale: This protocol describes the formation of a simple coordination complex where the ligand acts as a monodentate donor through the sulfur atom. Using a 2:1 ligand-to-metal ratio in a polar solvent like ethanol facilitates the reaction. The product often precipitates from the solution due to its lower solubility compared to the starting materials.

Workflow Diagram: Metal Complex Synthesis

A Ligand (L) in Ethanol C Mix & Reflux A->C B Metal Salt (MX₂) in Ethanol B->C D Precipitation/ Cooling C->D Reaction Time (2-6h) E Filtration & Washing D->E F Drying E->F G [M(L)₂X₂] Complex F->G

Caption: General workflow for the synthesis of metal complexes.

Step-by-Step Methodology:

  • Dissolve 1-(2-isopropylphenyl)-1H-imidazole-2-thiol (2.0 mmol) in warm ethanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O or CoCl₂·6H₂O, 1.0 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Heat the resulting mixture to reflux for 4-6 hours. A color change and/or precipitation of the product may be observed.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product sequentially with cold ethanol (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted starting materials and impurities.

  • Dry the complex in vacuo over anhydrous calcium chloride.[8]

Experimental Variables:

  • Metal-to-Ligand Ratio: Altering the stoichiometry can lead to different complexes. A 1:1 ratio might favor dimer or polymer formation, while a >2:1 ratio could lead to complexes like [M(L)₄]X₂.

  • Counter-ion (Anion): Weakly coordinating anions (BF₄⁻, ClO₄⁻, PF₆⁻) are less likely to coordinate to the metal center, favoring coordination of the primary ligand or solvent molecules.

  • Base: Adding a non-coordinating base (e.g., triethylamine, NaH) can deprotonate the ligand, promoting S,N-bidentate chelation.

Section 3: Key Characterization Techniques & Protocols

Definitive characterization is essential to confirm the structure and coordination mode of the newly synthesized complexes. A combination of spectroscopic and analytical methods is required.

Workflow Diagram: Characterization Strategy

Start Synthesized Complex FTIR FTIR Spectroscopy (Coordination Mode) Start->FTIR UV_Vis UV-Vis Spectroscopy (Coordination Geometry) Start->UV_Vis Elemental Elemental Analysis (Stoichiometry) Start->Elemental Mass_Spec Mass Spectrometry (M.W. Confirmation) FTIR->Mass_Spec UV_Vis->Mass_Spec X_Ray Single Crystal X-ray (Definitive Structure) Mass_Spec->X_Ray If crystals available

Caption: A logical workflow for comprehensive complex characterization.

Application Note 1: Using FTIR to Determine Coordination Mode

FTIR spectroscopy is a powerful first-line tool to probe how the ligand is bound to the metal center. The key is to compare the spectrum of the complex with that of the free ligand.

  • Protocol: Prepare a KBr pellet containing a small amount of the complex. Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Thione (C=S) Stretch: In the free ligand, this appears around 1250-1280 cm⁻¹. Upon coordination through sulfur (S-donation), this band is expected to shift to a lower frequency (e.g., 1220-1240 cm⁻¹) due to the weakening of the C=S double bond.[9]

    • N-H Stretch: If the ligand coordinates as a neutral thione, the N-H stretch (~3100-3000 cm⁻¹) will remain, although it may shift or broaden. If the ligand is deprotonated to form a thiolate, this band will disappear.

    • Far-IR Region (< 600 cm⁻¹): The formation of new bonds between the metal and the ligand gives rise to new vibrational modes. Look for new, weak bands that can be assigned to M-S (~300-400 cm⁻¹) and M-N (~400-500 cm⁻¹) stretches.[9]

Application Note 2: Elucidating Geometry with UV-Vis Spectroscopy

For complexes of d-block metals like Co(II), Ni(II), and Cu(II), the energies of d-d electronic transitions are highly sensitive to the coordination geometry.

  • Protocol: Dissolve the complex in a suitable solvent (e.g., DMF, DMSO) to prepare a solution of known concentration. Record the absorption spectrum, typically from 300 to 1100 nm.

  • Data Interpretation (Example for Ni(II)):

    • Octahedral Ni(II): Expect to see two or three weak absorption bands corresponding to the transitions ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P).

    • Tetrahedral Ni(II): Characterized by a more intense absorption in the visible region (~600-700 nm) and another in the near-IR.

    • Square Planar Ni(II): Often diamagnetic (no EPR signal) and typically shows a strong absorption band in the 400-600 nm range.

Application Note 3: Definitive Structure by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure.[10][11]

  • Protocol (Crystal Growth): Good quality crystals are essential. Common methods include:

    • Slow Evaporation: Loosely cover a vial containing a saturated solution of the complex and allow the solvent to evaporate over several days.

    • Solvent Diffusion: Create a layered system with a solution of the complex in one solvent (e.g., DMF) and a miscible anti-solvent (e.g., diethyl ether) layered on top. Crystals may form at the interface.

  • Data Interpretation: The output is a complete structural model, providing precise bond lengths (e.g., M-S, M-N), bond angles, the coordination number and geometry of the metal center, and details of intermolecular interactions like hydrogen bonding or π-stacking.[6]

Summary of Expected Characterization Data:

TechniquePurposeKey Information Gained
Elemental Analysis Confirm empirical formulaVerifies metal-to-ligand stoichiometry.[9]
FTIR Spectroscopy Determine ligand binding modeDistinguishes between neutral S-donation and anionic S,N-chelation.[4]
UV-Vis Spectroscopy Propose coordination geometryDifferentiates between octahedral, tetrahedral, and square planar geometries for d-block metals.[8]
¹H NMR Spectroscopy Characterize diamagnetic complexesShows changes in ligand chemical shifts upon coordination, confirming binding in solution.
Mass Spectrometry Confirm molecular weightProvides evidence for the proposed molecular formula of the complex.[12]
X-ray Diffraction Determine solid-state structureProvides definitive proof of connectivity, bond lengths/angles, and geometry.[13]

Section 4: Applications and Future Directions

While the coordination chemistry of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol itself is an emerging area, the extensive research on related imidazole and thiol-containing complexes points toward several promising applications.

  • Homogeneous Catalysis: The presence of a tunable metal center held by a sterically bulky ligand makes these complexes excellent candidates for catalysts. For example, related M(II)-imidazole complexes have shown activity in oxidation reactions.[4] Future work could explore their efficacy in cross-coupling reactions, hydrogenations, or polymerizations.

  • Bioinorganic Chemistry & Drug Development: Imidazole and thiol groups are common metal-binding motifs in metalloenzymes.[14] These complexes can serve as structural or functional models for enzyme active sites. Furthermore, metal complexes of imidazole derivatives often exhibit enhanced biological activity compared to the free ligands, with demonstrated antibacterial, antifungal, and anticancer properties.[2][15][16] The complexes described herein should be screened for a range of biological activities.

  • Materials Science: N-substituted imidazoles are fundamental building blocks for creating metal-organic frameworks (MOFs) and coordination polymers.[1][10] The steric bulk of the 2-isopropylphenyl group could be exploited to control the dimensionality and porosity of such extended structures, leading to new materials for gas storage or separation.

References

  • Tyler, L. A., Zart, M. K., Buncǎ, O. N., Scarselletta, S., & Golen, J. A. (2016). The chemical biology of Cu(II) complexes with imidazole or thiazole containing ligands: Synthesis, crystal structures and comparative biological activity. Journal of Inorganic Biochemistry, 157, 49-58. [Link]

  • Ibrahim, A. A., & El-Bindary, A. A. (2020). The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). Bioinorganic Chemistry and Applications, 2020, 8495031. [Link]

  • Dhawas, A. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 332-337. [Link]

  • Ahmad, I., Ahmed, S., Akhter, Z., & Al-Rashida, M. (2026). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Current Organic Chemistry. (Note: This is a future-dated article from the search results, used here for its relevant review content). [Link]

  • Fathalla, O. A., & Zaki, M. E. A. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of American Science, 8(11). [Link]

  • Wang, C., Chen, Z., & Wang, M. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 27(23), 8443. [Link]

  • Sharma, V. K. (2026). Biological Activity of Metal Complexes. Inorganics, 14(2), 61. (Note: This is a future-dated article from the search results, used here for its relevant review content). [Link]

  • Gimeno, M. C., & Laguna, A. (2023). Imidazol(in)ium-2-Thiocarboxylate Zwitterion Ligands: Structural Aspects in Coordination Complexes. Molecules, 28(17), 6296. [Link]

  • Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 106-116. [Link]

  • Chen, S.-S., & Zhang, J. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18, 6543-6565. [Link]

  • Rissanen, K. (2018). Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. University of Jyväskylä. [Link]

  • Hsieh, C.-H., & Lee, G.-H. (2023). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. Crystals, 13(12), 1709. [Link]

  • Kant, R., Kumar, R., & Kumar, S. (2016). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. American Journal of Chemistry, 6(2), 33-41. [Link]

  • Brannon, J. C., Ellern, A., & Sadow, A. D. (2018). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1673–1676. [Link]

  • Garnovskii, A. D., & Uraev, A. I. (2004). Metal complexes from aryl and hetarylazocompounds. ARKIVOC, 2004(3), 29-41. [Link]

  • Li, G. J. (2022). Synthesis Of Imidazole Derivatives And Application Of Their Metal Complexes. Master's Thesis. [Link]

  • Merz, K. M., & Giese, T. J. (2024). Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation. [Link]

  • Parks, C. G., & Holland, P. L. (2004). A Theoretical Study of Imidazole- and Thiol-Based Zinc Binding Groups Relevant to Inhibition of Metzincins. The Journal of Physical Chemistry B, 108(40), 15891-15900. [Link]

  • Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. [Link]

  • Waziri, I., Fugu, M. B., Zarma, H. A., Isa, B., & Askira, N. K. (2022). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid-zone Journal of Basic & Applied Research, 1(1). [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2013). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Asian Journal of Chemistry, 25(18), 10301-10305. [Link]

  • Singh, P., & Kaur, N. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Current Organic Synthesis, 16(5), 634-663. [Link]

  • Andersson, M., & Nordstierna, L. (2010). Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. The Journal of Physical Chemistry A, 114(51), 13347-13355. [Link]

  • Pirota, V., & La-Venia, A. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-13. [Link]

  • Wołowiec, S., & Szczęśniak-Sięga, B. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. Materials, 15(1), 133. [Link]

  • Mruthyunjayaswamy, B. H. M., & Bennikallu, H. M. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. International Journal of Pharmaceutical Education and Research, 52(2), 263-271. [Link]

  • Al-Otaibi, A. A., & Al-Majthoub, M. M. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. South Eastern European Journal of Public Health. [Link]

  • ChemicalBook. (n.d.). 1-(2-ISOPROPYLPHENYL)-1H-IMIDAZOLE-2-THIOL. ChemBK. Retrieved March 7, 2024, from [Link]

  • Ahmad, I., & Ahmed, S. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-isopropylphenyl)-1H-imidazole-2-thiol Handling &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental mechanisms of thiol degradation and provide field-proven, self-validating protocols to ens...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental mechanisms of thiol degradation and provide field-proven, self-validating protocols to ensure the integrity of your 1-(2-isopropylphenyl)-1H-imidazole-2-thiol across all stages of storage and experimental use.

Mechanism of Thiol Oxidation (The "Why")

To prevent degradation, we must first understand the causality behind it. Imidazole-2-thiols are highly susceptible to oxidation due to thione-thiol tautomerism. When the thiol deprotonates into a thiolate anion, it becomes highly nucleophilic. In the presence of molecular oxygen and trace transition metals, it undergoes single-electron oxidation to form a thiyl radical, which rapidly dimerizes into a disulfide bond[1].

ThiolOxidation Thiol Free Thiol 1-(2-isopropylphenyl)-1H-imidazole-2-thiol (Active) Thiolate Thiolate Anion (Highly Reactive) Thiol->Thiolate Deprotonation (High pH) Disulfide Disulfide Dimer (Reversibly Oxidized) Thiolate->Disulfide O2, Trace Metals (Improper Storage) Disulfide->Thiol Reduction (TCEP / DTT) HigherOx Sulfinic / Sulfonic Acids (Irreversibly Oxidized) Disulfide->HigherOx Strong Oxidants / Prolonged Exposure

Oxidation pathway of imidazole-2-thiols and the reversible salvage cycle using reducing agents.

Troubleshooting & FAQs (The "What")

Q1: Why did my 1-(2-isopropylphenyl)-1H-imidazole-2-thiol lose reactivity and form an insoluble white/yellowish precipitate? Causality: This is the hallmark of disulfide formation. When the free thiol oxidizes and dimerizes, the resulting molecule essentially doubles in molecular weight and loses its polarizable free thiol proton. This drastically reduces its solubility in standard buffers, causing it to precipitate out of solution[2]. Furthermore, prolonged exposure to strong oxidants can irreversibly convert the compound into sulfinic or sulfonic acids[1].

Q2: What are the absolute best practices for the long-term storage of the solid powder? Causality & Action: To arrest the oxidation kinetics, you must eliminate oxygen, moisture, and thermal energy. The compound should be stored under an inert atmosphere—preferably argon, as it is heavier than air and forms a better protective blanket[2]. Keep it in an amber glass vial to prevent photo-catalyzed radical formation, and store it at -20°C or -80°C[3]. Upon receipt, aliquot the bulk material into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize the exposure of the bulk material to air[2].

Q3: How can I verify the integrity of my batch before starting an expensive downstream experiment? Self-Validating System: Never assume a stored thiol is 100% active. Always quantify the free thiol concentration using2 immediately before use[2]. DTNB reacts stoichiometrically with free thiols to release 2-nitro-5-thiobenzoate (TNB²⁻), which produces a strong, measurable absorbance at 412 nm.

Q4: I accidentally left a solution of the compound exposed to air. Can I salvage it? Action: Yes, provided the oxidation has only progressed to the reversible disulfide stage. You can reduce the disulfide back to the free thiol using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[4].

Quantitative Comparison: Reducing Agents

When salvaging oxidized thiols, selecting the correct reducing agent is critical for downstream compatibility.

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Reduction Mechanism Phosphine-mediated nucleophilic attackThiol-disulfide exchange
Optimal pH Range 1.5 to 8.5 (Highly versatile)7.0 to 9.0 (Alkaline dependent)
Stability in Air Highly stable; resistant to air oxidationPoor; oxidizes rapidly in air
Odor OdorlessStrong, unpleasant sulfur odor
Downstream Compatibility Does not need to be removed before maleimide or sulfhydryl-reactive cross-linkingMust be removed (via dialysis or desalting) before downstream thiol-reactive steps

Data synthesized from 4[4] and 3[3].

Standard Operating Procedures (SOPs)
Protocol A: Aliquoting and Inert Gas Blanketing (Preventative)

Perform this immediately upon receiving the bulk compound to establish a self-validating storage system.

  • Thermal Equilibration: Remove the bulk vial from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which accelerates degradation).

  • Preparation: In a certified fume hood, prepare clean, dry amber glass vials.

  • Aliquoting: Weigh out the required single-use amounts of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol into the vials using a plastic or ceramic spatula. (Causality: Metal spatulas can introduce trace transition metals like Fe³⁺ or Cu²⁺ that catalyze oxidation).

  • Argon Blanketing: Insert an argon gas line (fitted with a clean pipette tip) into the vial, keeping the tip just above the solid. Flow argon gently for 10-15 seconds to displace atmospheric oxygen[2].

  • Sealing: Cap the vial tightly immediately while the argon is still flowing, seal the edges with Parafilm, and store at -20°C[3].

Protocol B: Salvaging Oxidized Compound via TCEP Reduction (Corrective)

Use this protocol if your compound has precipitated or shows low free-thiol content in an Ellman's assay.

  • Solvent Degassing: Prepare your reaction buffer or solvent (e.g., DMF or DMSO if the compound has become water-insoluble). Bubble argon or nitrogen through the solvent for 30-60 minutes to remove all dissolved oxygen[2].

  • TCEP Preparation: Prepare a 100 mM stock solution of TCEP in the degassed solvent. (Note: TCEP hydrochloride is acidic; if using aqueous buffers, ensure the pH is adjusted to 6.5-7.5)[4].

  • Reduction Reaction: Dissolve the oxidized 1-(2-isopropylphenyl)-1H-imidazole-2-thiol in the degassed solvent. Add the TCEP stock solution to achieve a final TCEP concentration of 50 mM (or a 5-10 molar excess relative to the compound)[3].

  • Incubation: Stir the mixture gently under an argon atmosphere at room temperature for 30 minutes[3]. The solution should clarify as the insoluble disulfide reduces back to the soluble free thiol.

  • Usage: The reduced compound can be used directly for most downstream applications, as TCEP does not interfere with standard sulfhydryl-reactive cross-linking[4].

References
  • Deprotection of Thiol-modified Oligonucleotides Source: Metabion URL:[Link]

  • Oxidation of 1-methyl-1H-imidazole-2-thiol with Chlorine Dioxide Source: ResearchGate (Russian Journal of Organic Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Strategies for Purity Validation of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol

As a sterically hindered heterocyclic building block, 1-(2-isopropylphenyl)-1H-imidazole-2-thiol (CAS: 25372-32-1) is highly valued in the synthesis of pharmaceutical intermediates and biologically active ligands[1]. How...

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Author: BenchChem Technical Support Team. Date: March 2026

As a sterically hindered heterocyclic building block, 1-(2-isopropylphenyl)-1H-imidazole-2-thiol (CAS: 25372-32-1) is highly valued in the synthesis of pharmaceutical intermediates and biologically active ligands[1]. However, validating the purity of this compound presents unique physicochemical hurdles that cannot be resolved by standard, off-the-shelf analytical templates.

To comply with the rigorous analytical validation standards set forth by the ICH Q2(R2) guidelines[2], a single analytical method is insufficient. This guide provides an authoritative, orthogonal approach to purity validation, comparing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Quantitative Nuclear Magnetic Resonance (1H-qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Chemical Challenges: Tautomerism and Oxidation

Before designing an analytical workflow, we must understand the molecule's intrinsic behavior:

  • Thione-Thiol Tautomerism : The imidazole-2-thiol core exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) states[3]. In unbuffered chromatographic conditions, this exchange occurs on the same timescale as the separation, leading to severe peak broadening or "split peaks" that confound integration.

  • Oxidative Dimerization : The electron-rich thiol group is highly susceptible to atmospheric oxidation, readily forming a 2,2′-disulfanediylbis(1-(2-isopropylphenyl)-1H-imidazole) dimer[3][4]. This is the most critical impurity to monitor during batch release.

PurityWorkflow Syn Synthesized Batch 1-(2-isopropylphenyl)-1H-imidazole-2-thiol HPLC RP-HPLC-UV (Acidic pH locks tautomer) Syn->HPLC Relative Purity LCMS LC-MS (Detects Disulfide Dimer) Syn->LCMS Mass ID qNMR 1H-qNMR (Absolute Mass Fraction) Syn->qNMR Absolute Purity Imp Impurity Profiling (Oxidation & Residuals) HPLC->Imp LCMS->Imp Pur Final Purity Certification (Compliant with ICH Q2) qNMR->Pur Imp->Pur

Orthogonal analytical workflow for validating imidazole-2-thiol purity.

Comparative Analysis of Analytical Modalities

To establish a self-validating system, we must cross-reference relative chromatographic purity with absolute thermodynamic mass fractions.

Table 1: Performance Metrics Comparison for Imidazole-2-Thiol Validation

Analytical TechniquePrimary PurposeKey AdvantageCritical Limitation
RP-HPLC-UV Routine batch release and relative purity quantification.High sensitivity for organic impurities; excellent reproducibility.Requires strict pH control to prevent tautomer-induced peak splitting.
1H-qNMR Absolute mass fraction determination.Does not require a reference standard of the analyte; non-destructive.Lower sensitivity for trace impurities (<0.5%); requires high-field magnet.
LC-MS (ESI+) Identification of specific degradants.Unequivocal identification of the disulfide dimer (m/z ~435).Poor quantitative accuracy due to variable ionization efficiencies.

Table 2: Representative Validation Data (Mock Batch Analysis)

ParameterRP-HPLC-UV (Area %)1H-qNMR (Mass %)LC-MS (m/z ID)ICH Q2(R2) Target
Main Analyte 98.7%98.2% ± 0.3%219.1[M+H]+> 98.0%
Disulfide Dimer 0.8%0.9%435.2 [M+H]+Reportable
2-Isopropylaniline 0.3%Not detected136.1[M+H]+< 0.5%
Residual Solvent N/A0.4% (Ethyl Acetate)N/A< 0.5%
Step-by-Step Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems . They include internal checks that prove the method is functioning correctly before any sample data is accepted[2].

Protocol 1: Tautomer-Suppressed RP-HPLC-UV

Causality Focus: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. By dropping the pH to ~2.0, we fully protonate the imidazole nitrogen. This effectively "locks" the molecule, preventing on-column thione-thiol interconversion and ensuring a sharp, symmetrical peak.

  • System Suitability Test (Self-Validation) : Prepare a resolution solution containing 1 mg/mL of the analyte spiked with 0.05 mg/mL of the disulfide dimer. Inject this first. The run is only valid if the resolution factor ( Rs​ ) between the monomer and dimer is ≥2.5 .

  • Column Selection : Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). The end-capped stationary phase prevents secondary interactions with the basic imidazole nitrogen.

  • Mobile Phase :

    • Phase A: LC-MS grade Water + 0.1% TFA.

    • Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient Program : 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection : UV at 254 nm (optimal for the conjugated aromatic system).

  • Sample Preparation : Dissolve 10 mg of the synthesized batch in 10 mL of Acetonitrile. Inject 5 µL.

Protocol 2: Absolute Purity via 1H-qNMR

Causality Focus: Standard NMR integration can be highly inaccurate if the relaxation delay ( D1​ ) is too short. Because we are comparing the analyte to an internal standard, we must ensure complete longitudinal relaxation ( T1​ ) of all protons to prevent integration bias.

  • T1​ Inversion-Recovery Test (Self-Validation) : Before the quantitative run, perform a rapid T1​ inversion-recovery experiment. Determine the longest T1​ of the target protons (usually the internal standard). Set the D1​ delay to 5×T1​ (typically 30–45 seconds) to guarantee >99% relaxation.

  • Internal Standard Selection : Use NIST-traceable Maleic Acid (singlet at ~6.26 ppm). It does not overlap with the isopropyl signals (~1.1 ppm doublet, ~2.5 ppm septet) or the aromatic/imidazole protons (~6.8–7.4 ppm) of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol.

  • Sample Preparation : Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition : Run a 1H-NMR spectrum with a 90° pulse angle, 64 scans, and the empirically determined D1​ delay.

  • Calculation : Integrate the Maleic Acid singlet (2H) and the analyte's isopropyl methine septet (1H, ~2.5 ppm). Calculate the absolute mass fraction using the standard qNMR equation.

Sources

Comparative

steric bulk comparison 2-isopropylphenyl vs 2,6-diisopropylphenyl imidazole thiols

Steric Bulk Comparison: 2-Isopropylphenyl vs. 2,6-Diisopropylphenyl Imidazole Thiols in Ligand Design Executive Summary In the design of N-heterocyclic carbene (NHC) precursors and thione ligands, the steric footprint of...

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Author: BenchChem Technical Support Team. Date: March 2026

Steric Bulk Comparison: 2-Isopropylphenyl vs. 2,6-Diisopropylphenyl Imidazole Thiols in Ligand Design

Executive Summary

In the design of N-heterocyclic carbene (NHC) precursors and thione ligands, the steric footprint of the N-aryl substituent dictates the stability, reactivity, and lifetime of the resulting transition metal catalyst. This guide objectively compares two critical ligands: 1-(2-isopropylphenyl)-1H-imidazole-2-thiol (mono-ortho substituted) and 1-(2,6-diisopropylphenyl)-1H-imidazole-2-thiol (di-ortho substituted, commonly known as the "Dipp" group). By analyzing their structural dynamics and providing self-validating experimental workflows, this guide demonstrates how symmetric versus asymmetric steric bulk fundamentally alters catalytic performance.

Structural & Steric Analysis: The Causality of Bulk

The performance of an imidazole-2-thiol ligand is intrinsically linked to its conformational rigidity. The spatial environment created by the ligand is best quantified using the Percent Buried Volume (%Vbur) , a metric that calculates the fraction of a sphere (typically with a 3.5 Å radius) around the metal center occupied by the ligand's atoms[1].

  • 1-(2,6-Diisopropylphenyl)-1H-imidazole-2-thiol (Symmetric Bulk): The presence of two bulky isopropyl groups at the 2- and 6-positions of the phenyl ring creates a severe steric clash with the imidazole core. This locks the aryl ring in a nearly orthogonal position relative to the imidazole plane. This restricted rotation creates a deep, rigid "steric wall" (high %Vbur) that effectively shields the coordinated metal center from unwanted nucleophilic attacks or decomposition pathways (e.g., bimolecular reductive elimination).

  • 1-(2-Isopropylphenyl)-1H-imidazole-2-thiol (Asymmetric Bulk): Lacking one ortho-isopropyl group, this ligand possesses a significantly lower rotational barrier around the N–C(aryl) bond. This flexibility allows the ligand to adopt both syn and anti conformations when coordinated to a metal. In the anti conformation, the single isopropyl group points away from the active site, leaving the metal center sterically exposed. This vulnerability leads to lower catalyst stability and shorter lifetimes.

StericMechanism Bulk Ortho-Isopropyl Substitution Pattern Mono Mono-ortho (2-iPr) Asymmetric Bulk Bulk->Mono Di Di-ortho (2,6-di-iPr) Symmetric Bulk Bulk->Di Flex Free N-C(aryl) Rotation Syn/Anti Isomers Mono->Flex Rigid Restricted Rotation Deep Binding Pocket Di->Rigid Vuln Exposed Metal Center Lower Stability Flex->Vuln Shield Shielded Metal Center High Catalytic Lifespan Rigid->Shield

Impact of ortho-substitution on ligand conformational dynamics and metal center stability.

Quantitative Data Comparison

The following table summarizes the divergent physical and steric properties of the two ligands when evaluated as transition metal coordinators.

Property1-(2-Isopropylphenyl)-1H-imidazole-2-thiol1-(2,6-Diisopropylphenyl)-1H-imidazole-2-thiol
Substitution Pattern Mono-ortho (Asymmetric)Di-ortho (Symmetric)
N–C(aryl) Rotational Barrier Low (allows free rotation)High (locked orthogonally)
Conformational Isomerism Syn and Anti rotamersSingle rigid conformation
Estimated %Vbur (AuCl model) ~26% – 29%~33% – 35%
Metal Center Shielding Partial (exposed in anti form)Complete (deep catalytic pocket)
Primary Application Flexible coordination networksHighly stable transition metal catalysis

Experimental Workflows: Self-Validating Protocols

To objectively compare these ligands, researchers must synthesize them with high purity and quantify their steric bulk using standardized organometallic models.

Protocol A: Synthesis of 1-Aryl-1H-imidazole-2-thiols

This robust protocol utilizes the cyclization of an intermediate thiourea, ensuring high yields for both the 2-isopropyl and 2,6-diisopropyl variants[2][3].

  • Thiourea Formation: Dissolve 10.0 mmol of the corresponding aryl isothiocyanate (2-isopropylphenyl isothiocyanate or 2,6-diisopropylphenyl isothiocyanate) in 20 mL of anhydrous THF. Dropwise, add 10.5 mmol of 2-aminoacetaldehyde dimethyl acetal. Stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor the reaction via IR spectroscopy. The complete disappearance of the strong, broad isothiocyanate –NCS stretch at ~2100 cm⁻¹ confirms the quantitative formation of the thiourea intermediate.

  • Acid-Catalyzed Cyclization: Remove the THF under reduced pressure. Dissolve the crude thiourea in 25 mL of ethanol and add 5 mL of concentrated aqueous HCl. Reflux the mixture for 3 hours.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 1-aryl-1H-imidazole-2-thiol[3].

SynthWorkflow A Aryl Isothiocyanate (2-iPr or 2,6-di-iPr) C Thiourea Intermediate A->C THF/EtOH RT B Aminoacetaldehyde Dimethyl Acetal B->C D 1-Aryl-1H-imidazole- 2-thiol C->D HCl, Reflux Cyclization

Synthetic workflow for 1-aryl-1H-imidazole-2-thiols via thiourea cyclization.
Protocol B: Coordination to Gold(I) and %Vbur Quantification

To directly compare the steric bulk, the ligands are coordinated to a linear Gold(I) center, which serves as an unbiased structural probe[1].

  • Complexation: In a foil-wrapped Schlenk flask, react 1.0 mmol of the synthesized imidazole-2-thiol with 1.0 mmol of (Me₂S)AuCl in dichloromethane (DCM) in the presence of a mild base (e.g., K₂CO₃) for 12 hours.

  • Crystallization: Filter through Celite and concentrate the filtrate. Grow single crystals suitable for X-ray diffraction via slow diffusion of pentane into a concentrated DCM solution.

  • Topographic Steric Mapping: Solve the crystal structure to obtain the .xyz coordinates. Upload the coordinates to the SambVca 2.1 web application[4]. Set the sphere radius to 3.5 Å and the mesh spacing to 0.1 Å.

    • Causality Insight: The SambVca output will visually demonstrate that the 2,6-diisopropylphenyl ligand generates a highly symmetric, deep topographic map (high %Vbur), whereas the 2-isopropylphenyl ligand generates a skewed, asymmetric map, leaving one hemisphere of the gold atom sterically unprotected.

References

  • Clavier, H., & Nolan, S. P. (2010). "Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry." Chemical Communications, 46(6), 841-861. URL:[Link]

  • Falivene, L., Credendino, R., Poater, A., Petta, A., Serra, L., Oliva, R., Scarano, V., & Cavallo, L. (2016). "SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps." Organometallics, 35(13), 2286-2293. URL:[Link]

  • Wang, Y., et al. (2016). "Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor." PLoS One, 11(11), e0166200. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Novel Imidazole-2-thiol Metal Complexes: A Comparative Analysis

Introduction: In the landscape of medicinal chemistry and materials science, the synthesis and characterization of novel metal complexes are pivotal for the development of new therapeutic agents and functional materials....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of medicinal chemistry and materials science, the synthesis and characterization of novel metal complexes are pivotal for the development of new therapeutic agents and functional materials. Among the vast array of organic ligands, 1-substituted-1H-imidazole-2-thiols have garnered significant attention due to their versatile coordination chemistry and the diverse biological activities of their metallic adducts. This guide provides a comprehensive framework for the X-ray diffraction validation of a target molecule, 1-(2-isopropylphenyl)-1H-imidazole-2-thiol, and its prospective metal complexes. While crystallographic data for this specific ligand and its complexes are not yet publicly available, this guide will leverage data from closely related, structurally characterized analogues to establish a robust comparative analysis. This approach will empower researchers to confidently synthesize, crystallize, and structurally elucidate this novel class of compounds.

The Strategic Importance of the 1-(2-isopropylphenyl)-1H-imidazole-2-thiol Ligand

The design of the 1-(2-isopropylphenyl)-1H-imidazole-2-thiol ligand is deliberate. The imidazole-2-thiol moiety offers two potential coordination sites: the endocyclic nitrogen and the exocyclic sulfur atom. This dual-coordination capability allows for the formation of stable chelate rings with transition metals, enhancing the thermodynamic stability of the resulting complexes. Furthermore, the sterically demanding 2-isopropylphenyl group at the N1 position is anticipated to influence the coordination geometry around the metal center, potentially leading to unique structural motifs and, consequently, novel physicochemical properties and biological activities. The lipophilic nature of the isopropylphenyl group can also enhance the solubility of the complexes in non-polar solvents and facilitate their transport across biological membranes.

Comparative Structural Analysis: Learning from Analogues

To predict and validate the structural features of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol complexes, we will draw comparisons with structurally characterized metal complexes of related N-substituted imidazole and imidazole-2-thiol ligands. A particularly relevant point of comparison is the series of copper(II) methacrylate complexes with 2-alkylimidazole ligands, including 2-isopropylimidazole.

CompoundMetal CenterCoordination GeometryKey Bond Lengths (Å)Reference
[Cu(2-isopropylimidazole)₂(methacrylate)₂]·CH₃OHCu(II)Distorted OctahedralCu-N: ~1.99, Cu-O: ~1.97-2.67[1]
[Cu(2-methylimidazole)₂(methacrylate)₂]Cu(II)Distorted OctahedralCu-N: ~1.99, Cu-O: ~1.97-2.67[1]
[Cu(4-methylimidazole)₂(methacrylate)₂]Cu(II)Square-pyramidalNot specified[1]
[Cu(2-ethylimidazole)₂(methacrylate)₂]Cu(II)Distorted OctahedralNot specified[1]
Cu(II)Distorted Square PlanarNot specified[2]
Cu(II)Distorted OctahedralNot specified[2]

Table 1: Comparative Crystallographic Data of Related Imidazole-Based Copper(II) Complexes.

The data from these analogous structures provide a critical benchmark. We can anticipate that a copper(II) complex of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol might also adopt a distorted octahedral or square pyramidal geometry, with Cu-N bond lengths in the range of 1.99 Å. The coordination of the thiol group would introduce a Cu-S bond, the length of which will be a key parameter to determine.

Experimental Protocols: A Step-by-Step Guide

The successful validation of the target complexes hinges on a meticulous experimental workflow, from ligand synthesis to the final structural refinement.

Part 1: Synthesis of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol

The synthesis of N-aryl imidazole-2-thiols can be approached through several established routes. A common and effective method involves the reaction of the corresponding N-arylimidazole with elemental sulfur in a high-boiling solvent.

Diagram of Synthetic Workflow:

Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products 2-isopropylaniline 2-isopropylaniline step1 One-pot synthesis 2-isopropylaniline->step1 reagents Glyoxal, Formaldehyde, Ammonium Chloride reagents->step1 imidazole 1-(2-isopropylphenyl) -1H-imidazole step1->imidazole [1] step2 Reaction with Sulfur thiol 1-(2-isopropylphenyl) -1H-imidazole-2-thiol step2->thiol High-boiling solvent imidazole->step2

Caption: Synthetic pathway for 1-(2-isopropylphenyl)-1H-imidazole-2-thiol.

Detailed Protocol:

  • Synthesis of 1-(2-isopropylphenyl)-1H-imidazole: Following a modified procedure based on the synthesis of similar N-aryl imidazoles, combine 2-isopropylaniline, glyoxal, formaldehyde, and ammonium chloride in a suitable solvent such as methanol.[3] Reflux the mixture for several hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.

  • Thionation: Dissolve the purified 1-(2-isopropylphenyl)-1H-imidazole in a high-boiling solvent like N,N-dimethylformamide (DMF). Add elemental sulfur and heat the mixture under an inert atmosphere.

  • Isolation: After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(2-isopropylphenyl)-1H-imidazole-2-thiol.

Part 2: Synthesis of Metal Complexes

The synthesis of the metal complexes will involve the reaction of the ligand with a suitable metal salt.

Diagram of Complexation Workflow:

Complexation cluster_reactants Reactants cluster_synthesis Complexation cluster_product Product ligand 1-(2-isopropylphenyl) -1H-imidazole-2-thiol reaction Stirring in Solvent (e.g., Methanol, Ethanol) ligand->reaction metal_salt Metal(II) Salt (e.g., CuCl₂, Zn(OAc)₂) metal_salt->reaction complex Metal Complex reaction->complex

Caption: General workflow for the synthesis of metal complexes.

Detailed Protocol:

  • Dissolution: Dissolve the 1-(2-isopropylphenyl)-1H-imidazole-2-thiol ligand in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Metal Salt: In a separate flask, dissolve the metal(II) salt (e.g., copper(II) chloride, zinc(II) acetate) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Crystallization: The resulting complex may precipitate directly from the reaction mixture. If not, slow evaporation of the solvent, vapor diffusion of a non-solvent, or cooling can be employed to induce crystallization.

Part 3: Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.

Diagram of X-ray Diffraction Workflow:

XRD crystal High-Quality Single Crystal mount Mount on Goniometer crystal->mount data_collection X-ray Data Collection mount->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Direct/Patterson) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF Check) refinement->validation final_structure Final Crystal Structure validation->final_structure

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol

The disposal procedures outlined here are grounded in the fundamental principles of chemical waste management and are designed to be a self-validating system of protocols. By understanding the "why" behind each step, res...

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Author: BenchChem Technical Support Team. Date: March 2026

The disposal procedures outlined here are grounded in the fundamental principles of chemical waste management and are designed to be a self-validating system of protocols. By understanding the "why" behind each step, researchers can confidently manage their waste streams, even when faced with novel compounds.

Hazard Assessment: Understanding the Risks

Before beginning any work that will generate waste, a thorough understanding of the potential hazards is paramount. The structure of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol suggests a combination of hazards associated with its imidazole core and its thiol group.

  • Imidazole Moiety: Imidazole and its derivatives can exhibit a range of toxicological properties. For instance, the parent compound, imidazole, is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage an unborn child.[3][4][5][6][7][8] It is prudent to assume that 1-(2-isopropylphenyl)-1H-imidazole-2-thiol may share some of these hazardous characteristics.

  • Thiol (-SH) Group: Thiols are notorious for their strong, unpleasant odors.[9] While often more of a nuisance than a high-level hazard, this property necessitates careful handling to prevent the release of malodorous vapors. From a chemical reactivity standpoint, thiols can be oxidized, a property that can be exploited for their neutralization.[10]

Key Assumed Hazards:

  • Acute oral toxicity

  • Skin and eye irritant/corrosive

  • Potential reproductive toxin

  • Strong, unpleasant odor

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe disposal.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation can result in costly and complex disposal procedures.

Recommended Waste Streams:

Waste TypeDescriptionRationale
Solid Chemical Waste Contaminated personal protective equipment (PPE) such as gloves and paper towels, weighing paper, and any solid residue of the compound.To prevent the spread of chemical contamination and to ensure that all contaminated materials are disposed of as hazardous waste.
Liquid Chemical Waste (Non-halogenated) Unused solutions of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol in non-halogenated organic solvents (e.g., ethanol, methanol, acetone).Segregating non-halogenated from halogenated solvents is a standard and cost-effective practice for waste disposal.[12][13]
Aqueous Waste Any aqueous solutions containing the compound, such as from extractions or washes.To separate organic and aqueous waste streams, which often have different treatment and disposal requirements.
Sharps Waste Contaminated needles, syringes, and razor blades.To prevent physical injury and to ensure these items are handled and disposed of in puncture-proof containers.[14]
Empty Chemical Containers The original container of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol.Empty containers must be properly managed to remove any residual chemical hazards before disposal.[12][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste generated from work with 1-(2-isopropylphenyl)-1H-imidazole-2-thiol.

DisposalWorkflow Waste Segregation for 1-(2-isopropylphenyl)-1H-imidazole-2-thiol Start Waste Generation Point IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Chemical Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a contaminated sharp? IsLiquid->IsSharp No LiquidWaste Is the solvent halogenated? IsLiquid->LiquidWaste Organic Solvent AqueousWaste Aqueous Waste Container IsLiquid->AqueousWaste Aqueous Solution IsEmptyContainer Is it an empty chemical container? IsSharp->IsEmptyContainer No SharpsWaste Puncture-Proof Sharps Container IsSharp->SharpsWaste Yes IsEmptyContainer->Start No, return to process RinseContainer Triple Rinse Procedure IsEmptyContainer->RinseContainer Yes NonHalogenatedWaste Non-Halogenated Liquid Waste LiquidWaste->NonHalogenatedWaste No DefaceLabel Deface Label & Dispose as Solid Waste RinseContainer->DefaceLabel

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-isopropylphenyl)-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
1-(2-isopropylphenyl)-1H-imidazole-2-thiol
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